4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is a synthetic organic compound frequently employed as a building block in the synthesis of coordination polymers and metal complexes. While its independent biological activity has not been extensively studied, derivatives of this compound have shown promising results as antimicrobial agents [], tyrosinase inhibitors [], and histone deacetylase inhibitors [].
4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is a chemical compound characterized by its unique structure, which includes a methoxy group and a pyridine moiety. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis. Its molecular formula is , and it has potential applications in drug development and biochemical research.
The compound can be synthesized from commercially available starting materials such as 4-methoxybenzoic acid and 3-pyridinemethanamine. The synthesis typically involves coupling reactions under controlled conditions, utilizing reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and bases such as triethylamine for activation.
4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is classified as an aromatic amine due to the presence of the amino group attached to an aromatic ring. It also falls under the category of benzoic acid derivatives, specifically those modified with methoxy and pyridine groups.
The synthesis of 4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid typically involves the following steps:
The reaction typically requires careful control of temperature and pH to optimize yield and minimize side reactions. The use of inert atmospheres may also be necessary to prevent oxidation or degradation of sensitive intermediates.
Key data points include:
4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid can undergo several types of chemical reactions:
Reagents commonly used for oxidation include potassium permanganate or chromium trioxide, while reducing agents might involve lithium aluminum hydride or catalytic hydrogenation techniques.
The mechanism of action for 4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid involves its ability to interact with specific biological targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
The specific pathways depend on the biological context in which the compound is applied, making it a subject of ongoing research.
While detailed physical properties such as solubility and boiling point are not widely documented, typical characteristics include:
Key chemical properties include:
4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid has several notable applications:
4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is a synthetically engineered small molecule integrating distinct pharmacophoric elements. Its systematic IUPAC name defines the core benzoic acid scaffold substituted at the meta-position by a 3-(aminomethyl)pyridinyl moiety via a secondary amine linker and at the para-position by a methoxy group. This structure can be formally dissected into three key domains:
The molecular formula is C₁₄H₁₄N₂O₃, with a calculated molecular weight of 258.27 g/mol. Its structure exemplifies rational molecular design through hybridization, merging features of bioactive aromatic acids and heterocyclic amines. Alternative names include 3-[(pyridin-3-ylmethyl)amino]-4-methoxybenzoic acid and 4-methoxy-3-(3-pyridylmethylamino)benzoic acid [6].
Table 1: Key Structural and Calculated Physicochemical Properties
Property | Value/Description |
---|---|
Systematic Name | 4-Methoxy-3-[(pyridin-3-ylmethyl)amino]benzoic acid |
Molecular Formula | C₁₄H₁₄N₂O₃ |
Molecular Weight | 258.27 g/mol |
Hydrogen Bond Donors | 2 (COOH, NH) |
Hydrogen Bond Acceptors | 5 (carboxylate O, methoxy O, pyridine N) |
Rotatable Bonds | 5 |
Topological Polar Surface Area | 70.3 Ų |
LogP (Estimated) | ~1.8 |
The strategic incorporation of pyridinylmethyl-amino motifs onto benzoic acid scaffolds emerged prominently in the early 2000s, driven by the recognition that such hybrids could exploit complementary binding interactions in biological targets. Pyridine rings serve as bioisosteres for benzene, offering enhanced solubility and the ability to form salt bridges or coordinate metals via the nitrogen atom. The aminomethyl linker (-CH₂-NH-) provides conformational flexibility while maintaining a defined spatial relationship between the heterocycle and the benzoic acid core [3] [10].
This specific 4-methoxy analog represents an evolution from simpler precursors like 3-[(pyridin-4-ylmethyl)amino]benzoic acid (CID 935190) and 4-((pyridin-3-ylmethyl)amino)benzoic acid (CID 151393) [3] [10]. The addition of the para-methoxy group was likely motivated by structure-activity relationship (SAR) studies indicating that electron-donating substituents at this position modulate acidity, membrane permeability, and target engagement. Similar design principles are evident in neuroprotective agents targeting striatal-enriched protein tyrosine phosphatase (STEP), where benzoic acid derivatives act as phosphotyrosine (pTyr) mimetics binding the catalytic site. In these inhibitors, the benzoic acid anchors target interaction while appended heterocycles explore auxiliary pockets [4].
The compound’s emergence aligns with a broader medicinal chemistry trend: optimizing pharmacokinetic and pharmacodynamic properties through targeted substitutions on privileged scaffolds. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) or reductive amination between 3-amino-4-methoxybenzoic acid and pyridine-3-carbaldehyde, followed by reduction [6] [8].
Substituted benzoic acids constitute a cornerstone of medicinal chemistry due to their structural versatility, metabolic stability, and capacity for targeted interactions. The significance of 4-methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid and analogs arises from three key attributes:
Multimodal Target Engagement Capability: The carboxylate group enables ionic or hydrogen bonding with basic residues (e.g., lysine, arginine) in enzyme active sites. The pyridine nitrogen acts as a hydrogen bond acceptor or weak base, while the secondary amine linker provides a hydrogen bond donor. This allows simultaneous interaction with multiple target subsites. For example, in STEP inhibitors, benzoic acids serve as pTyr surrogates chelating catalytic residues, with auxiliary rings enhancing affinity and selectivity [4].
Conformational Restriction & Spatial Positioning: The planar benzoic acid core restricts rotational freedom, presenting substituents in defined orientations. The meta-aminopyridine and para-methoxy groups project into distinct regions of a binding pocket. This precise vectorial arrangement is critical for high-affinity binding, as demonstrated in optimized STEP inhibitors where analogous benzoic acid derivatives achieved sub-micromolar potency through optimal substituent placement [4].
Balanced Physicochemical Profile: Benzoic acid derivatives are tunable platforms for optimizing drug-like properties. The carboxyl group promotes aqueous solubility (especially as ionized salt) and is a metabolic handle for conjugation. Methoxy groups moderately increase lipophilicity (LogP) and membrane permeability. Pyridine incorporation further enhances solubility relative to phenyl analogs. This balance is evident in antidiabetic benzoic acid-hydrazone hybrids exhibiting oral bioavailability and in vivo efficacy [9].
Table 2: Therapeutic Applications of Structurally Related Benzoic Acid Derivatives
Compound Class | Biological Target/Activity | Key Structural Features | Reference |
---|---|---|---|
Benzoic acid-hydrazone-diarlysulfanyl | PPARγ agonists (Antidiabetic) | Acid head + flexible linker + hydrophobic tail | [9] |
4-Substituted sulfonamidobenzoic acids | Enterovirus capsid binders | Sulfonamide linker + benzoic acid + imide | [1] |
3-Benzoic acid derivatives | M. tuberculosis Dihydrofolate Reductase Inhibitors | 3-Substituted benzoic acid + heterocyclic appendage | [7] |
ST3 analogs | STEP inhibitors (Neuroprotective) | Benzoic acid + furan/benzene + indanedione | [4] |
The emergence of 4-methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid reflects iterative optimization within this framework. Its design likely aimed to enhance target affinity over simpler analogs like 3-[(pyridin-4-ylmethyl)amino]benzoic acid by leveraging the methoxy group’s electronic and steric effects—potentially improving interactions within the hydrophobic subpockets of undisclosed biological targets [6] [10]. Future applications may exploit its dual hydrogen-bonding capability and moderate lipophilicity for central nervous system targets or anti-infective agents, building on precedents like neuroprotective STEP inhibitors and antitubercular benzoic acid derivatives [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7